![molecular formula C12H17FN2OS B6643612 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea](/img/structure/B6643612.png)
1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea is a chemical compound that is commonly used in scientific research. This compound is also known as AG-99 or Fluorocurarine, and it is used as a neuromuscular blocking agent. The synthesis method of this compound is complex, and it requires a high level of expertise and precision. The purpose of
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea involves the inhibition of acetylcholine release at the neuromuscular junction. This inhibition leads to muscle relaxation and paralysis. AG-99 binds to the nicotinic acetylcholine receptor, which prevents the binding of acetylcholine to the receptor. This prevents the transmission of nerve impulses to the muscle, which leads to muscle relaxation and paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea include muscle relaxation and paralysis. This compound inhibits acetylcholine release at the neuromuscular junction, which leads to muscle relaxation and paralysis. AG-99 has no effect on the central nervous system, and it does not affect consciousness or pain perception.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea in lab experiments include its specificity and potency as a neuromuscular blocking agent. AG-99 is highly specific for the nicotinic acetylcholine receptor, which makes it a valuable tool for studying the effects of neuromuscular blocking agents on muscle contraction and relaxation. The limitations of using AG-99 in lab experiments include its complexity and the need for a high level of expertise and precision in its synthesis and use.
Future Directions
There are many future directions for the use of 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea in scientific research. One future direction is the development of new drugs and therapies for neuromuscular disorders. AG-99 can be used as a tool for studying the effects of neuromuscular blocking agents on muscle contraction and relaxation, which can lead to the development of new drugs and therapies for neuromuscular disorders. Another future direction is the study of the mechanism of action of neuromuscular blocking agents and their effects on the nervous system. AG-99 can be used to study the mechanism of action of neuromuscular blocking agents, which can lead to a better understanding of their effects on the nervous system. Finally, future directions for the use of AG-99 in scientific research include the development of new synthesis methods and the optimization of its use in lab experiments.
Synthesis Methods
The synthesis method of 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea involves the reaction of butyl isocyanate with 3-fluoro-5-methoxyaniline in the presence of thiourea. This reaction produces AG-99 as a yellow solid, which is then purified using column chromatography. The synthesis method of this compound is complex, and it requires a high level of expertise and precision.
Scientific Research Applications
1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea is commonly used in scientific research as a neuromuscular blocking agent. This compound is used to study the effects of neuromuscular blocking agents on muscle contraction and relaxation. It is also used to study the mechanism of action of neuromuscular blocking agents and their effects on the nervous system. AG-99 is also used in the development of new drugs and therapies for neuromuscular disorders.
properties
IUPAC Name |
1-butyl-3-(3-fluoro-5-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2OS/c1-3-4-5-14-12(17)15-10-6-9(13)7-11(8-10)16-2/h6-8H,3-5H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYVDUCYDNDVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.